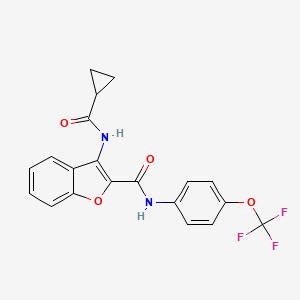

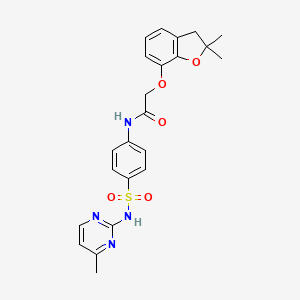

3-(环丙烷甲酰胺)-N-(4-(三氟甲氧基)苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran compounds are found in many drugs due to their versatility and unique physicochemical properties, making them an important basis for medicinal chemistry . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely, depending on their specific structures .科学研究应用

生物医学研究中的苯并呋喃衍生物

苯并呋喃化合物以其强大的生物活性而闻名,包括抗肿瘤、抗菌、抗氧化和抗病毒特性。苯并呋喃衍生物的多功能性源于它们在药物开发中的潜力,最近的研究突出了它们作为天然药物先导化合物的角色。值得注意的是,新型大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性,表明它们有望成为丙型肝炎疾病的治疗剂。此外,苯并呋喃支架已被开发为抗癌剂,强调了它们在医学研究和药物应用中的重要性 (Yu-hang Miao 等,2019)。

有机合成中的环丙烷修饰

环丙烷衍生物在药物开发中得到越来越多的应用,促使人们寻找有效的方法来转化它们。由相邻环丙烷活化的亚甲基的氧化为羰基环丙烷提供了一种直接的方法,与原子经济学的原理一致。文献详细介绍了用于含环丙烷化合物的氧化的各种氧化剂,突出了环丙烷修饰在复杂有机分子合成中的制备多功能性和合成实用性 (K. N. Sedenkova 等,2018)。

作用机制

Target of Action

The compound 3-cyclopropaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic insecticide that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the growth and development of these organisms .

Mode of Action

The compound acts as a feeding poison for biting and sucking pests . It interferes with the normal synthesis of chitin during the molting process of insects. This disruption prevents the proper formation of the exoskeleton, leading to the death of the insect .

Biochemical Pathways

The compound affects the biochemical pathway of chitin synthesis. Chitin is a polysaccharide that forms the hard, protective exoskeleton of insects. By inhibiting the enzymes involved in chitin synthesis, the compound disrupts the normal growth and development of insects .

Pharmacokinetics

The compound is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged triflumuron was present at only low levels (1–2% of dose) in urine . The compound is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and in fatty tissues .

Result of Action

The primary result of the compound’s action is the death of the insect. By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during the molting process. This disruption leads to the death of the insect .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the presence of other chemicals in the environment. Additionally, environmental conditions such as temperature and humidity can also influence the compound’s stability and efficacy .

安全和危害

未来方向

属性

IUPAC Name |

3-(cyclopropanecarbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O4/c21-20(22,23)29-13-9-7-12(8-10-13)24-19(27)17-16(25-18(26)11-5-6-11)14-3-1-2-4-15(14)28-17/h1-4,7-11H,5-6H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFLSQKQLSNDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)

![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)

![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)

![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)

![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)